molecular formula C11H13N3 B2825856 N-((1-Methyl-1H-pyrazol-3-yl)methyl)aniline CAS No. 1006449-83-7

N-((1-Methyl-1H-pyrazol-3-yl)methyl)aniline

Cat. No.: B2825856
CAS No.: 1006449-83-7
M. Wt: 187.246
InChI Key: RHBPVRNJIXJHCJ-UHFFFAOYSA-N
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Description

N-((1-Methyl-1H-pyrazol-3-yl)methyl)aniline is a heterocyclic compound that features a pyrazole ring substituted with a methyl group and an aniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-Methyl-1H-pyrazol-3-yl)methyl)aniline typically involves the reaction of 1-methyl-1H-pyrazole-3-carbaldehyde with aniline in the presence of a reducing agent. One common method is the reductive amination process, where the aldehyde group of 1-methyl-1H-pyrazole-3-carbaldehyde reacts with aniline to form an imine intermediate, which is then reduced to the desired amine product using a reducing agent such as sodium borohydride or hydrogen gas in the presence of a catalyst .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

N-((1-Methyl-1H-pyrazol-3-yl)methyl)aniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction can produce secondary amines. Substitution reactions can lead to various substituted derivatives depending on the electrophile or nucleophile used .

Mechanism of Action

The mechanism of action of N-((1-Methyl-1H-pyrazol-3-yl)methyl)aniline depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The pyrazole ring and aniline moiety can interact with various biological pathways, influencing processes such as signal transduction, gene expression, and cellular metabolism .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both the pyrazole ring and the aniline moiety, which confer specific electronic and steric properties. These features make it a versatile compound for various applications in synthetic chemistry, medicinal research, and industrial processes .

Properties

IUPAC Name

N-[(1-methylpyrazol-3-yl)methyl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3/c1-14-8-7-11(13-14)9-12-10-5-3-2-4-6-10/h2-8,12H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHBPVRNJIXJHCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=N1)CNC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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